Home > Products > Screening Compounds P88898 > 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide - 1797140-51-2

3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Catalog Number: EVT-2975742
CAS Number: 1797140-51-2
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Taranabant (MK-0364)

    Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. [] It was investigated for its conformational properties and binding interactions with the CB1R. [] Studies revealed key structural features contributing to its affinity, particularly the hydrogen bonding between its amide NH and the hydroxyl of S(7.39)383 in the CB1R binding site. []

    Relevance: While structurally distinct from 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, Taranabant shares the presence of an amide group and aromatic rings, features commonly found in bioactive molecules and potentially influencing their interactions with biological targets. [] Understanding the structure-activity relationship of Taranabant can provide insights for designing and optimizing compounds like 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide. []

1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

(l)-N,N-Diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide

    Compound Description: This compound served as a high-affinity starting point for developing genotype-insensitive PET radioligands for the translocator protein (TSPO). [] Modifications focused on the aryl scaffold, side chain tether, and pendant substituted amido group while retaining an N-methyl group for potential carbon-11 labeling. []

    Relevance: This compound and 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide both contain an amide group linked to an extended aromatic system, suggesting potential for similar binding interactions with target proteins. [] The study highlights the impact of structural modifications on affinity and lipophilicity, crucial considerations for optimizing compounds like 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide. []

N-Methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide (22a)

    Compound Description: This compound emerged as a high-affinity TSPO ligand with attenuated lipophilicity. [] It exhibits desirable properties for PET radioligand development with good affinity for rat and human TSPO genotypes. []

    Relevance: Similar to 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, 22a incorporates a pyridine ring within its structure. [] The successful development of 22a as a potential PET radioligand highlights the importance of optimizing affinity and lipophilicity, factors relevant to the design and development of compounds like 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide. []

Venetoclax (ABT-199)

    Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for treating hematologic malignancies. [] Its metabolism primarily involves oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. []

    Relevance: Venetoclax and 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide both feature an amide linker connecting aromatic and heterocyclic systems. [] While their specific targets differ, the focus on Venetoclax's metabolic profile emphasizes the importance of understanding metabolism and disposition for similar compounds like 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide. []

    Compound Description: These compounds are known inhibitors of glycosylphosphatidylinositol (GPI) biosynthesis in fungi. [] They served as structural inspirations for designing novel antifungal 2-aminonicotinamide derivatives. []

    Relevance: While not structurally identical, these compounds share similarities with 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, particularly the presence of aromatic rings and amide or amine linkers. [] Understanding their antifungal activity and structural features can inform the design and development of compounds like 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide for potential antifungal applications. []

    Compound Description: These novel 2-aminonicotinamide derivatives exhibited potent in vitro antifungal activity, particularly against Candida albicans. [] They target the cell wall and affect GPI anchor content on the cell surface of C. albicans. []

    Relevance: Compounds 11g and 11h, although structurally distinct from 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, belong to the same chemical class (2-aminonicotinamides). [] Their potent antifungal activity and mechanism of action provide valuable information for exploring the potential antifungal properties of 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide and related compounds. []

Zolpidem ((N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)

    Compound Description: Zolpidem is a widely used sedative-hypnotic drug. [] A study investigated its potential pharmacokinetic interaction with duloxetine. [] Results showed no significant impact of duloxetine on zolpidem's pharmacokinetic parameters. []

    Relevance: Although structurally different from 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, Zolpidem emphasizes the importance of considering potential drug-drug interactions during drug development. [] Similar investigations may be necessary for 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide to ensure its safe and effective use in combination with other medications. []

Duloxetine ((3S)-N-Methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine)

    Compound Description: Duloxetine is an antidepressant medication. [] The study assessed its potential to alter the pharmacokinetics of zolpidem, revealing no significant interaction. []

    Relevance: Like zolpidem, duloxetine highlights the significance of evaluating drug-drug interactions for compounds under development, including 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide. [] This consideration is crucial for ensuring patient safety and optimizing therapeutic outcomes. []

Tropicamide

    Compound Description: Tropicamide is a toxic agent known to cause poisoning. [] Research focused on identifying its presence and potential metabolites in poisoned animals, confirming its detection in various organs and blood. []

    Relevance: While structurally dissimilar to 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, the investigation of Tropicamide poisoning underscores the importance of understanding the toxicological profile of any new chemical entity, including 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, before clinical use. []

N- [4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212)

    Compound Description: S32212 is a urea derivative that acts as an inverse agonist at 5-HT2C receptors and an antagonist at α2-adrenoceptors (and h5-HT2A receptors). [] It lacks affinity for monoamine reuptake sites but modulates monoaminergic transmission through its actions on these receptors. [] S32212 showed potential antidepressant effects in preclinical models. []

    Relevance: Although structurally distinct from 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, S32212 exemplifies how targeting specific receptor subtypes can lead to desired pharmacological effects. [] This principle can be applied to 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide by investigating its potential interactions with various receptors to understand its mechanism of action and potential therapeutic applications. []

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

    Compound Description: This compound is a potent apoptosis-inducing agent that targets anti-apoptotic proteins of the Bcl-2 family. [] Research focused on developing stable crystalline forms suitable for pharmaceutical use as an active ingredient. []

    Relevance: This Bcl-2 inhibitor shares structural similarities with 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, particularly the presence of an amide linker and multiple aromatic and heterocyclic rings. [] The focus on developing stable crystalline forms highlights a critical aspect of drug development also relevant to 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, ensuring its suitability for formulation and administration. []

Properties

CAS Number

1797140-51-2

Product Name

3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide

Molecular Formula

C22H22N2O4S

Molecular Weight

410.49

InChI

InChI=1S/C22H22N2O4S/c1-29(26,27)20-11-8-17(9-12-20)10-13-21(25)24-16-18-5-4-6-19(15-18)28-22-7-2-3-14-23-22/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,24,25)

InChI Key

TXZPGEKIXKIPQT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.